molecular formula C13H16N2 B4390759 2-cyclopropyl-1-propyl-1H-benzimidazole

2-cyclopropyl-1-propyl-1H-benzimidazole

Cat. No. B4390759
M. Wt: 200.28 g/mol
InChI Key: YLZWRWNEWSFKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-1-propyl-1H-benzimidazole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of great interest due to its unique structure and potential for use in various applications. In

Scientific Research Applications

Luteinizing Hormone-Releasing Hormone (LHRH) Antagonism

  • Application: In a study, 2-cyclopropyl substituted benzimidazole demonstrated potential as a LHRH antagonist, with modifications leading to improved activity. This could have implications in the field of reproductive health and hormone regulation.
  • Reference: Li et al., 2005.

Chiroptical Properties in Solid State

  • Application: 2-Propyl-1H-benzimidazole (2PrBzIm), a related compound, exhibited curious behavior in the solid state, showing chiroptical properties despite lacking chirality in solution. This property could be significant in materials science and stereochemistry.
  • Reference: Quesada‐Moreno et al., 2017.

Antimicrobial Properties

  • Application: Benzimidazole derivatives, including those related to 2-cyclopropyl-1-propyl-1H-benzimidazole, have been shown to possess broad-spectrum antimicrobial activity. This suggests potential applications in developing new antimicrobial agents.
  • Reference: Aderohunmu et al., 2017.

DNA Binding and Cytotoxicity in Cancer Research

  • Application: Benzimidazole-based compounds are being researched for their ability to bind DNA and exhibit cytotoxic effects against various cancer cell lines. This indicates a potential use in cancer therapy.
  • Reference: Paul et al., 2015.

Antiviral Properties

  • Application: A derivative of benzimidazole was found to inhibit respiratory syncytial virus (RSV) fusion, showcasing its potential use as an antiviral agent.
  • Reference: Yu et al., 2007.

Potential Anticancer Activity

  • Application: Benzimidazole derivatives are being studied for their anticancer properties, indicating a potential role in developing new cancer treatments.
  • Reference: [Khalifa et al., 2018](https://consensus.app/papers/synthesis-antibacterial-anti-hepg2-cell-line-human-khalifa/4bfb6458267a57daba115d2f019e4320/?utm_source=chatgpt).

Novel Synthetic Methods

  • Application: Research into the synthesis of benzimidazole derivatives, such as 2-cyclopropylbenzimidazole, has led to the development of new synthetic methods, which could be valuable in pharmaceutical chemistry and materials science.
  • Reference: Wu Xiang, 2007.

Asymmetric Synthesis

  • Application: The asymmetric ring-opening/cyclization/retro-Mannich reaction of cyclopropyl ketones with aryl 1,2-diamines, including benzimidazole derivatives, has been realized, showing potential in asymmetric synthesis and chiral chemistry.
  • Reference: Xia et al., 2016.

Hepatitis C Virus Research

  • Application: Benzimidazole derivatives have been evaluated as inhibitors of the hepatitis C virus, showcasing their potential in antiviral research and treatment development.
  • Reference: Ishida et al., 2006.

properties

IUPAC Name

2-cyclopropyl-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-9-15-12-6-4-3-5-11(12)14-13(15)10-7-8-10/h3-6,10H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZWRWNEWSFKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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